molecular formula C15H23NO2 B2666499 N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide CAS No. 1797897-44-9

N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide

Cat. No.: B2666499
CAS No.: 1797897-44-9
M. Wt: 249.354
InChI Key: LBEVDZDHVPXSQR-UHFFFAOYSA-N
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Description

N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide: is an organic compound characterized by the presence of a pivalamide group attached to a 2-methoxy-2-(o-tolyl)ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide typically involves the reaction of 2-methoxy-2-(o-tolyl)ethylamine with pivaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-methoxy-2-(o-tolyl)ethylamine+pivaloyl chlorideThis compound+HCl\text{2-methoxy-2-(o-tolyl)ethylamine} + \text{pivaloyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-methoxy-2-(o-tolyl)ethylamine+pivaloyl chloride→this compound+HCl

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The amide group can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the aromatic ring.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • N-(2-methoxy-2-(p-tolyl)ethyl)pivalamide
  • N-(2-methoxy-2-(m-tolyl)ethyl)pivalamide
  • N-(2-methoxy-2-(o-tolyl)ethyl)acetamide

Comparison: N-(2-methoxy-2-(o-tolyl)ethyl)pivalamide is unique due to the presence of the pivalamide group, which imparts specific steric and electronic properties. This distinguishes it from similar compounds that may have different substituents or functional groups, leading to variations in their chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-methoxy-2-(2-methylphenyl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11-8-6-7-9-12(11)13(18-5)10-16-14(17)15(2,3)4/h6-9,13H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBEVDZDHVPXSQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C(C)(C)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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